molecular formula C15H21N3OS B5856839 1-[(2,3-Dimethylphenyl)carbamothioyl]piperidine-4-carboxamide

1-[(2,3-Dimethylphenyl)carbamothioyl]piperidine-4-carboxamide

Cat. No.: B5856839
M. Wt: 291.4 g/mol
InChI Key: LPRILDLVSZFNHI-UHFFFAOYSA-N
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Description

1-[(2,3-Dimethylphenyl)carbamothioyl]piperidine-4-carboxamide is a synthetic organic compound featuring a piperidine-4-carboxamide backbone substituted with a carbamothioyl group linked to a 2,3-dimethylphenyl ring. This structure confers unique physicochemical properties, such as moderate hydrophobicity due to the dimethylphenyl group and hydrogen-bonding capacity via the carboxamide and carbamothioyl moieties.

Properties

IUPAC Name

1-[(2,3-dimethylphenyl)carbamothioyl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3OS/c1-10-4-3-5-13(11(10)2)17-15(20)18-8-6-12(7-9-18)14(16)19/h3-5,12H,6-9H2,1-2H3,(H2,16,19)(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPRILDLVSZFNHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=S)N2CCC(CC2)C(=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,3-Dimethylphenyl)carbamothioyl]piperidine-4-carboxamide typically involves the reaction of piperidine-4-carboxylic acid with 2,3-dimethylphenyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamothioyl linkage. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and ensure high purity of the final product. Purification steps such as recrystallization or chromatography are employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

1-[(2,3-Dimethylphenyl)carbamothioyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or thioether.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

1-[(2,3-Dimethylphenyl)carbamothioyl]piperidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It finds applications in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[(2,3-Dimethylphenyl)carbamothioyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The carbamothioyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The piperidine ring may also interact with receptor sites, influencing signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 1-[(2,3-Dimethylphenyl)carbamothioyl]piperidine-4-carboxamide can be elucidated through comparisons with analogous compounds. Key differences in substituents, stereochemistry, and functional groups significantly influence biological activity, solubility, and target selectivity.

Structural Analogues with Modified Aromatic Substituents

Compound Name Structural Features Key Differences Biological Implications References
1-((2,3,5,6-Tetramethylphenyl)sulfonyl)piperidine-4-carboxamide Sulfonyl linker, tetramethylphenyl group Replaces carbamothioyl with sulfonyl; increased steric bulk from additional methyl groups Likely altered binding kinetics due to sulfonyl's stronger electron-withdrawing effects and steric hindrance
1-[(3-Chlorophenyl)methanesulfonyl]-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide Chlorophenyl-sulfonyl, trimethylphenyl Chlorine substitution enhances electronegativity; trimethylphenyl increases hydrophobicity Potential for higher membrane permeability and distinct target interactions compared to dimethylphenyl derivatives
N-(3,4-Dichlorophenyl)-4-(3,5-dioxomorpholin-4-yl)piperidine-1-carboxamide Dichlorophenyl, dioxomorpholinyl Dichlorophenyl enhances halogen bonding; morpholinyl adds polarity May exhibit improved solubility and CNS penetration due to polar morpholine moiety

Halogen-Substituted Analogues

Halogenation profoundly impacts reactivity and bioactivity:

  • 1-[(4-Chlorophenyl)methanesulfonyl]-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide (para-chloro vs. meta-chloro in ): Para-substitution often improves metabolic stability but reduces steric accessibility compared to meta-substituted analogues .

Compounds with Heterocyclic Modifications

Compound Name Structural Features Key Differences Biological Implications References
1-({[2-(2,4-Dimethylphenyl)-5,5-dioxo-thieno[3,4-c]pyrazol-3-yl]carbamoyl}carbonyl)piperidine-4-carboxamide Thieno-pyrazole core fused with piperidine Heterocyclic core replaces dimethylphenyl; dioxo group adds polarity Likely targets oxidative stress pathways or kinase inhibition due to thieno-pyrazole’s redox activity
Ethyl 4-({[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate Triazole ring, ethylphenyl group Triazole enhances metal-binding capacity; ethyl group increases lipophilicity Potential for antimicrobial or anticancer applications via metal-dependent enzyme inhibition

Pharmacokinetic and Pharmacodynamic Considerations

  • N,N-Dimethylpiperidine-3-carboxamide (lacks aromatic substituents): Minimal bioactivity due to absence of hydrophobic or halogen-bonding groups, underscoring the necessity of the 2,3-dimethylphenyl moiety in the target compound .
  • N-(2-Methoxyphenyl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide : Methoxy groups improve solubility but may reduce target affinity compared to dimethylphenyl’s hydrophobic interactions .

Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Formula Key Groups LogP* Reported Activities
Target Compound C₁₅H₂₁N₃OS Carbamothioyl, dimethylphenyl ~2.8 Not specified (analogs show kinase inhibition )
1-((2,3,5,6-Tetramethylphenyl)sulfonyl)piperidine-4-carboxamide C₁₈H₂₆N₂O₃S Sulfonyl, tetramethylphenyl ~3.5 Enhanced steric hindrance reduces off-target binding
N-(3,4-Dichlorophenyl)-4-(3,5-dioxomorpholin-4-yl)piperidine-1-carboxamide C₁₆H₁₇Cl₂N₃O₄ Dichlorophenyl, dioxomorpholinyl ~1.2 Improved solubility; potential CNS applications

*LogP values estimated using fragment-based methods.

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